molecular formula C16H12O2S B10842651 3,3'-Thiene-2,4-diyldiphenol

3,3'-Thiene-2,4-diyldiphenol

Cat. No. B10842651
M. Wt: 268.3 g/mol
InChI Key: FIVXNZZSAFLVFQ-UHFFFAOYSA-N
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Description

3,3’-Thiene-2,4-diyldiphenol is an organic compound with the molecular formula C16H12O2S. It is a hydroxyphenyl-substituted thiophene, which means it contains a thiophene ring substituted with hydroxyphenyl groups.

Preparation Methods

The preparation of 3,3’-Thiene-2,4-diyldiphenol typically involves synthetic organic chemistry techniques. One common method is the coupling of thiophene derivatives with phenol derivatives under specific reaction conditions. For example, a palladium-catalyzed cross-coupling reaction can be employed, where a thiophene derivative reacts with a phenol derivative in the presence of a palladium catalyst and a base . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

3,3’-Thiene-2,4-diyldiphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, oxidation of 3,3’-Thiene-2,4-diyldiphenol can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives . Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound, leading to a variety of derivatives with distinct properties.

Scientific Research Applications

3,3’-Thiene-2,4-diyldiphenol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as an antimicrobial and antiproliferative agent . Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development. Additionally, in the industrial sector, it can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 3,3’-Thiene-2,4-diyldiphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as 17beta-hydroxysteroid dehydrogenase 1, by binding to their active sites . This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to interact with cellular membranes and proteins also contributes to its antimicrobial and antiproliferative activities.

Comparison with Similar Compounds

3,3’-Thiene-2,4-diyldiphenol can be compared with other hydroxyphenyl-substituted thiophenes and related compounds. Similar compounds include 3,3’-Thiene-2,5-diyldiphenol and 3,3’-Thiene-2,4-diyldiphenol derivatives with different substituents . What sets 3,3’-Thiene-2,4-diyldiphenol apart is its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

3-[4-(3-hydroxyphenyl)thiophen-2-yl]phenol

InChI

InChI=1S/C16H12O2S/c17-14-5-1-3-11(7-14)13-9-16(19-10-13)12-4-2-6-15(18)8-12/h1-10,17-18H

InChI Key

FIVXNZZSAFLVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CS2)C3=CC(=CC=C3)O

Origin of Product

United States

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